Taleranol, also known as β-zearalanol, is a resorcylic acid lactone (RAL). It is a metabolite of zearalenone (ZEN), a mycotoxin produced by Fusarium species commonly found in grains and animal feedstuffs. [] Taleranol is an isomer of zeranol (α-zearalanol), another RAL used as a growth promoter in some countries. [] While both compounds are structurally similar, they differ in their spatial orientation, making them diastereomers. [] Taleranol has been detected in the urine of pasture-fed animals, suggesting it can be naturally produced within the animal through the metabolism of ingested ZEN. []
Beta-Zearalanol is derived from Zearalenone, a potent mycotoxin produced by various Fusarium species, including Fusarium graminearum and Fusarium culmorum. It is classified as a non-steroidal estrogen due to its structural similarity to estrogen hormones, allowing it to bind to estrogen receptors in biological systems. This classification places beta-Zearalanol among compounds that can disrupt endocrine functions in animals and humans.
The synthesis of beta-Zearalanol can be achieved through various methods, often involving the chemical modification of Zearalenone. Here are some notable synthesis techniques:
Beta-Zearalanol has a molecular formula of and features a complex structure characterized by multiple hydroxyl groups and a phenolic structure that contributes to its biological activity.
Beta-Zearalanol participates in various chemical reactions that are significant for its biological activity:
The mechanism of action of beta-Zearalanol primarily revolves around its interaction with estrogen receptors:
Beta-Zearalanol has several scientific applications:
UDP-glucosyltransferases (UGTs) catalyze the conjugation of beta-zearalanol (β-ZAL) with glucose, forming β-zearalanol-glucoside. This reaction utilizes uridine diphosphate glucose (UDPG) as a sugar donor, attaching a glucosyl moiety to the hydroxyl group at C-14 of β-ZAL. The process occurs primarily in plant systems, where UGTs (e.g., UGT71C5 in Arabidopsis thaliana) contain a conserved 42-amino acid PSPG motif (Plant Secondary Product Glycosyltransferase) that recognizes the nucleotide sugar and positions the aglycone for nucleophilic substitution [3] [7]. This conjugation significantly increases β-ZAL’s water solubility, facilitating vacuolar sequestration or apoplastic deposition. UGT-mediated glycosylation serves as a detoxification mechanism, reducing β-ZAL’s bioavailability and estrogenic potential by masking its functional hydroxyl group [7]. In maize, UGT homologs convert >50% of exogenous zearalenone (ZEN) derivatives to glucosides within 72 hours, demonstrating efficient metabolic inactivation [7].
Table 1: Key Enzymes in Beta-Zearalanol Modification
Enzyme Class | Representative Isoforms | Reaction | Cellular Role |
---|---|---|---|
UDP-Glucosyltransferase | UGT71B6, UGT71C5 | β-ZAL glucosylation | Detoxification, compartmentalization |
Sulfotransferase | SULT1E1-like | β-ZAL sulfation at C-14 | Excretion enhancement |
3α/3β-HSD | Porcine hepatic HSD | ZEN reduction to β-ZEL/β-ZAL | Phase I metabolism |
Fusarium graminearum and related species biosynthesize the mycotoxin zearalenone (ZEN) via polyketide synthase pathways under high-humidity conditions. Subsequent enzymatic reduction transforms ZEN into beta-zearalanol through a four-step pathway:
Table 2: Biotransformation Efficiency of ZEN to β-ZAL in Microbial Systems
Microbial Species | Conversion Medium | β-ZAL Yield (%) | Key Enzymes Involved |
---|---|---|---|
Fusarium graminearum | Maize substrate | 8–12% | 3β-HSD, ketoreductases |
Aspergillus oryzae | Liquid culture | 22–30% | Lactonohydrolase, alcohol DH |
Rhizopus arrhizus | Tempeh fermentation | 25–28% | NADPH-dependent reductases |
Plants detoxify beta-zearalanol through Phase II modifications:
Mammalian metabolism of ZEN involves stereospecific reduction governed by tissue-specific hydroxysteroid dehydrogenases (HSDs):
Table 3: Comparative Properties of ZEN-Derived Isomers in Mammalian Systems
Property | α-Zearalanol (α-ZAL) | β-Zearalanol (β-ZAL) |
---|---|---|
ERα Binding Affinity | 0.02 μM IC50 | 2.1 μM IC50 |
Cytotoxicity (EC50) | 10 μM (RAW264.7 cells) | 50 μM (RAW264.7 cells) |
Primary Metabolic Route | Glucuronidation (UGT1A1) | Sulfation/Glucuronidation |
Half-Life in Liver | 4.2 hours | 8.7 hours |
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